Ethyl 2,6-dimethylphenoxyacetate

Herbicide Uptake Structure-Activity Relationship Plant Physiology

Ethyl 2,6-dimethylphenoxyacetate (CAS 6279-47-6) is a substituted phenoxyacetic acid ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is characterized as a pale yellow liquid or colorless to pale yellow liquid , with a density of 1.046 g/cm³, a boiling point of 279.6°C at 760 mmHg, and a calculated LogP of 2.24530.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 6279-47-6
Cat. No. B020235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dimethylphenoxyacetate
CAS6279-47-6
Synonyms2-(2,6-Dimethylphenoxy)acetic Acid Ethyl Ester;  (2,6-Xylyloxy)acetic Acid Ethyl Ester;  _x000B_NSC 11352; 
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=CC=C1C)C
InChIInChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
InChIKeyQXQQEZSRMZQLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ethyl 2,6-Dimethylphenoxyacetate (CAS 6279-47-6): A Technical Baseline for Sourcing Decisions


Ethyl 2,6-dimethylphenoxyacetate (CAS 6279-47-6) is a substituted phenoxyacetic acid ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized as a pale yellow liquid or colorless to pale yellow liquid , with a density of 1.046 g/cm³, a boiling point of 279.6°C at 760 mmHg, and a calculated LogP of 2.24530 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for developing phenoxy-based pharmacophores, as a monomer precursor for specialty polymers, and in fragrance synthesis . Its structural features—a 2,6-dimethyl substituted phenyl ring linked via an ether to an ethyl acetate moiety—place it within the broader class of phenoxyacetic acid derivatives, which include well-known herbicides like 2,4-D and MCPA, though its specific substitution pattern confers distinct physicochemical and biological properties.

Why Generic Substitution Fails: Differentiating Ethyl 2,6-Dimethylphenoxyacetate from Other Phenoxyacetate Esters


Within the phenoxyacetic acid ester family, substitution pattern critically modulates biological activity, uptake kinetics, and receptor binding. Simply selecting a generic 'phenoxyacetate' without specifying the 2,6-dimethyl substitution risks selecting a compound with different herbicidal potency [1] and altered auxin receptor selectivity [2]. The 2,6-disubstitution pattern, as opposed to the 2,4-dichloro pattern of 2,4-D, influences both the rate of cellular accumulation [3] and the compound's overall lipophilicity, as reflected in its LogP of 2.24530 . Furthermore, the ethyl ester moiety imparts specific volatility and solubility characteristics compared to the free acid or other esters. The quantitative evidence below demonstrates that ethyl 2,6-dimethylphenoxyacetate is not functionally interchangeable with other phenoxyacetates and should be sourced specifically for applications demanding this precise structural motif.

Quantitative Differentiation of Ethyl 2,6-Dimethylphenoxyacetate: Evidence-Based Comparator Analysis


Cellular Uptake Kinetics: 2,6-Dimethyl Substitution vs. 2,4-Dichloro (2,4-D)

In comparative uptake studies using Avena mesocotyl segments, the 2,6-disubstituted phenoxyacetic acid (2,6-D) exhibited intermediate uptake kinetics between the 2-chloro (2-CPA) and 4-chloro (4-CPA) analogs [1]. Specifically, the calculated constants for maximum uptake rate (B) and half-saturation concentration (K) for 2,6-D were intermediate between those for 2-CPA and 4-CPA, whereas the values for 2,4-D were close to those for 4-CPA [1]. This indicates that the 2,6-dimethyl substitution pattern confers a distinct cellular accumulation profile compared to the widely used 2,4-dichloro substitution, which may translate to differences in whole-plant herbicidal efficacy [1].

Herbicide Uptake Structure-Activity Relationship Plant Physiology

Herbicidal Selectivity in Crop Protection: 2,6-Dimethylphenoxy Moiety in Pyridazine Derivatives

In a comparative study of 27 3-phenoxypyridazine derivatives, the compound bearing a 2,6-dimethylphenoxy substituent exhibited an excellent margin of selectivity for tomato, cotton, soybean, and Azuki bean [1]. This selectivity profile was specifically attributed to the 2,6-dimethyl substitution pattern, as other ortho-alkyl substituted analogs (e.g., 2-methyl, 2,3-dimethyl, 2,4-dimethyl) also showed marked herbicidal effects, but the 2,6-dimethyl variant was highlighted among those with excellent crop safety [1].

Herbicide Selectivity Preemergence Weed Control Crop Safety

Physicochemical Properties: LogP as a Differentiator from 2,4-D and MCPA Esters

Ethyl 2,6-dimethylphenoxyacetate has a calculated LogP of 2.24530 , a value that places it in a distinct lipophilicity range compared to common herbicide esters. For reference, ethyl 2,4-D (2,4-dichlorophenoxyacetic acid ethyl ester) has a reported LogP of approximately 3.5-4.0, while MCPA ethyl ester has a LogP around 3.3-3.8. This ~1-1.5 log unit difference indicates that the 2,6-dimethylphenoxy ethyl ester is less lipophilic than its chlorinated counterparts, which can translate to differences in membrane permeability, soil adsorption, and overall bioavailability [1]. The compound's moderate LogP of 2.24530 aligns with Lipinski's Rule of Five for drug-likeness, suggesting potential for oral bioavailability in medicinal chemistry applications [2].

Lipophilicity Drug Design QSAR Modeling

Synthetic Accessibility and Purity: High-Yield Synthesis and Commercial Availability

Ethyl 2,6-dimethylphenoxyacetate can be synthesized with quantitative yield (100%) via a straightforward one-step reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of potassium carbonate in acetone at ambient temperature . This high yield contrasts with many substituted phenoxyacetates that require multi-step syntheses or result in lower yields. The compound is commercially available from multiple vendors with typical purities of ≥98% (HPLC/GC) and 97% , ensuring reliable procurement for research and development purposes. For example, one supplier offers 250 mg at $67.90 and 1 g at $209.90 (USD) .

Synthetic Intermediate Process Chemistry Procurement

Validated Application Scenarios for Ethyl 2,6-Dimethylphenoxyacetate in R&D and Industrial Settings


Herbicide Lead Optimization: Leveraging 2,6-Dimethylphenoxy Motif for Crop-Selective Preemergence Herbicides

Based on evidence that 3-(2,6-dimethylphenoxy)pyridazine exhibits an excellent margin of selectivity for key crops including tomato, cotton, soybean, and Azuki bean [1], ethyl 2,6-dimethylphenoxyacetate serves as a validated building block for synthesizing novel preemergence herbicides with reduced crop injury risk. Researchers developing new phenoxy-based herbicides can utilize this compound as a starting material to explore structure-activity relationships and optimize selectivity profiles. The 2,6-dimethyl substitution pattern is specifically associated with crop safety in pot trials, making it a strategic choice for agrochemical discovery programs [1].

Medicinal Chemistry: Phenoxy-Based Pharmacophore Development with Favorable Lipophilicity

With a LogP of 2.24530 , which falls within the optimal range for oral bioavailability as per Lipinski's Rule of Five, ethyl 2,6-dimethylphenoxyacetate is an attractive intermediate for medicinal chemists synthesizing drug candidates. Its moderate lipophilicity contrasts with more hydrophobic chlorinated phenoxyacetates, potentially improving solubility and reducing off-target binding. The compound is specifically employed as a synthetic intermediate in developing phenoxy-based pharmacophores and has been investigated for its interactions with specific molecular targets, including antimicrobial activity studies against Enterococcus faecalis biofilm formation (IC50 = 1.25E+5 nM) [2]. This makes it a versatile scaffold for further derivatization in drug discovery pipelines.

Fragrance and Flavor Synthesis: Capitalizing on Organoleptic Properties

Ethyl 2,6-dimethylphenoxyacetate is described as a colorless to pale yellow liquid with a pleasant, fruity odor , making it directly applicable in fragrance synthesis. Its ester group contributes to volatile organic profiles , and its moderate volatility and solubility in organic solvents are ideal for flavoring and fragrance applications. This compound can be used as a key intermediate for synthesizing aroma chemicals or as a direct component in fragrance formulations, providing a fruity note that differentiates it from more herbaceous or phenolic analogs.

Polymer and Material Science: Monomer Precursor for Specialty Polymers

In material science, ethyl 2,6-dimethylphenoxyacetate serves as a monomer precursor for specialty polymers . The phenoxy moiety with 2,6-dimethyl substitution can impart specific thermal and mechanical properties to polymer backbones. Its high synthetic yield (100% in one step) and commercial availability at >98% purity make it a reliable and cost-effective building block for polymer chemists developing novel materials with tailored properties, such as improved thermal stability or specific solubility characteristics.

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